molecular formula C15H16ClNO B1416856 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide CAS No. 1094533-47-7

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide

Cat. No.: B1416856
CAS No.: 1094533-47-7
M. Wt: 261.74 g/mol
InChI Key: KWYHBUOQIJXTJV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide is an organic compound with the molecular formula C15H16ClNO It is a chlorinated amide derivative of naphthalene, characterized by the presence of a chlorine atom, a naphthalene ring, and a propanamide group

Scientific Research Applications

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of 1-naphthyl ethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding amine.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide
  • 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide

Uniqueness

2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-chloro-N-(1-naphthalen-1-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(16)15(18)17-11(2)13-9-5-7-12-6-3-4-8-14(12)13/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYHBUOQIJXTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243157
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094533-47-7
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094533-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(1-naphthalenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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